7-Bromo-3-chloropyrido[2,3-b]pyrazine
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Overview
Description
7-Bromo-3-chloropyrido[2,3-b]pyrazine: is a heterocyclic compound containing both bromine and chlorine atoms. It belongs to the class of pyridopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C7H3BrClN3, and it has a molecular weight of 244.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as acetonitrile or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
- Substituted pyridopyrazines
- Amino derivatives
- Coupled products with various aromatic or aliphatic groups
Scientific Research Applications
Chemistry: 7-Bromo-3-chloropyrido[2,3-b]pyrazine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and agrochemicals .
Mechanism of Action
The exact mechanism of action of 7-Bromo-3-chloropyrido[2,3-b]pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s bromine and chlorine atoms can form halogen bonds with biological macromolecules, influencing their function and activity. Additionally, its heterocyclic structure allows it to participate in π-π stacking interactions and hydrogen bonding, further modulating its biological effects .
Comparison with Similar Compounds
- 3-Bromo-7-chloropyrido[2,3-b]pyrazine
- 7-Bromo-3-fluoropyrido[2,3-b]pyrazine
- 7-Bromo-3-iodopyrido[2,3-b]pyrazine
Comparison: Compared to its analogs, 7-Bromo-3-chloropyrido[2,3-b]pyrazine exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation allows for selective functionalization and diverse chemical transformations. Its biological activity profile may also differ, offering distinct advantages in drug discovery and development .
Properties
IUPAC Name |
7-bromo-3-chloropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-7(11-2-4)12-6(9)3-10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKFTUYVFVZVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=CN=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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